Melamine

Thermal stability Flame retardancy Polymer processing

Specify melamine where thermal stability, flame retardancy, and resin crosslinking are non-negotiable. At 66% nitrogen, it delivers gas-phase flame retardant action—reducing toxic CO and smoke in CA bioplastic—without halogenated byproducts. MF/MUF resins offer superior moisture resistance over UF, with higher melamine content directly reducing formaldehyde emissions (CARB Phase 2 / E0/E1). Processing limit: ~250°C. For higher-temperature polymers, specify melamine cyanurate (310°C) or melamine polyphosphate (360°C). Verify purity ≥99% for resin synthesis.

Molecular Formula C3H6N6
C3H6N6
C3N3(NH2)3
Molecular Weight 126.12 g/mol
CAS No. 5432-64-4
Cat. No. B7770450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMelamine
CAS5432-64-4
Molecular FormulaC3H6N6
C3H6N6
C3N3(NH2)3
Molecular Weight126.12 g/mol
Structural Identifiers
SMILESC1(=NC(=NC(=N1)N)N)N
InChIInChI=1S/C3H6N6/c4-1-7-2(5)9-3(6)8-1/h(H6,4,5,6,7,8,9)
InChIKeyJDSHMPZPIAZGSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 72 °F (NTP, 1992)
Very slightly sol in hot alc;  insol in ether
Sparingly sol in glycol, glycerol, pyridine;  very slightly sol in ethanol;  insol in benzene, carbon tetrachloride
In water, 3.23X10+3 mg/L at 20 °C
3.24 mg/mL at 20 °C
Solubility in water: poo

Structure & Identifiers


Interactive Chemical Structure Model





Melamine (CAS 5432-64-4): Technical Baseline and Comparative Positioning for Industrial Procurement


Melamine (1,3,5-triazine-2,4,6-triamine) is a nitrogen-rich heterocyclic organic compound containing 66% nitrogen by mass [1]. As a triazine derivative, it belongs to a class of compounds that includes cyanuric acid, ammeline, and ammelide, which share a common triazine ring structure but differ in their substituent functional groups [2]. Industrially, melamine is synthesized primarily via the urea decomposition route, with typical production yields ranging from 90–95% relative to urea input in optimized low-pressure processes [3]. The compound serves as a critical monomer in melamine-formaldehyde thermosetting resins and as a halogen-free flame retardant additive, with its thermal stability and reactivity profile forming the baseline against which all in-class compounds and derivative salts are evaluated [1].

Why Melamine Cannot Be Generically Substituted: Critical Performance Gaps Among Triazine Analogs and In-Class Alternatives


Generic substitution of melamine with structural analogs or alternative nitrogen-based compounds introduces quantifiable performance deficits across thermal stability, flame retardancy, and polymer crosslinking efficiency. Melamine decomposes at approximately 250°C, whereas its common derivative melamine cyanurate (MC) and melamine polyphosphate (MPP) exhibit markedly higher decomposition onset temperatures of 310°C and 360°C, respectively [1]. This 60–110°C thermal stability gap directly determines suitability for specific polymer processing temperature windows, making substitution without specification verification technically unsound. Furthermore, melamine analogs such as ammeline and ammelide possess distinct solubility profiles and thermal degradation pathways [2], while alternative formaldehyde resin monomers like urea exhibit fundamentally inferior moisture resistance in cured polymer matrices, rendering inter-class substitution invalid for applications requiring durable bonding in humid environments [3].

Melamine Procurement Evidence Guide: Quantified Differentiation Versus Structural Analogs and Alternative Monomers


Thermal Decomposition Onset: Melamine vs. Melamine Cyanurate vs. Melamine Polyphosphate in Flame Retardant Applications

Melamine exhibits a baseline thermal decomposition onset of approximately 250°C, serving as the reference point against which its derivative salts are benchmarked. Melamine cyanurate (MC) demonstrates a significantly elevated decomposition temperature of 310°C, while melamine polyphosphate (MPP) achieves the highest thermal stability within this class at 360°C [1]. Based on increasing thermal stability, melamine phosphates can be ranked as follows: melamine phosphate < melamine pyrophosphate < melamine polyphosphate [2]. This thermal hierarchy directly informs processing compatibility across different polymer matrixes and manufacturing temperature windows.

Thermal stability Flame retardancy Polymer processing

Moisture Resistance: Melamine-Formaldehyde vs. Urea-Formaldehyde Resins in Wood Adhesive Systems

Melamine-urea-formaldehyde (MUF) and melamine-formaldehyde (MF) resins demonstrate superior resistance to moist environments compared to urea-formaldehyde (UF) resins, establishing a clear performance hierarchy that justifies the higher cost of melamine-containing formulations [1]. The improved moisture resistance is attributed to the stronger bonding between triazine carbons in melamine versus urea carbons [2]. Furthermore, the addition of formaldehyde to the amino groups of melamine proceeds faster and more completely than the addition of formaldehyde to urea, resulting in complete hydroxymethylation that contributes to enhanced crosslink density and network integrity [3].

Hydrolytic stability Wood adhesives Thermosetting resins

CO and Smoke Emission Reduction: Melamine vs. Pure Cellulose Acetate in Flame Retardant Formulations

In cellulose acetate (CA) bioplastic formulations, the admixture of melamine resulted in distinctly reduced formation of toxic carbon monoxide (CO) and smoke when compared directly with pure CA [1]. While CA mixtures with MDOP (a melamine salt of DOPA) showed a 27% reduction in peak heat release rate (PHRR) relative to pure CA, the pure melamine admixture specifically demonstrated superior CO and smoke suppression characteristics, despite producing more smoke than pure CA in absolute terms [2]. This comparative performance establishes melamine as a preferential co-additive for applications where toxic gas emission reduction is a critical safety parameter.

Smoke suppression Toxicity reduction Bioplastic flame retardancy

Industrial Purity Grade Specification: ≥99.8% vs. ≥99.0% Purity Requirements for Critical Applications

High-quality industrial melamine is typically specified at ≥99.8% purity, measured via High-Performance Liquid Chromatography (HPLC) [1]. The Chinese national standard GB/T 9567-2016 establishes that superior-grade industrial melamine must meet ≥99.5% purity (adjusted from ≥99.8% in earlier revisions), with first-grade material specified at ≥99.0% [2]. The Karl Fischer method has been added as an arbitration method for moisture determination, with moisture content specified at ≤0.1% for premium grades [3]. This purity differential between 99.8% and 99.0% translates directly to reduced side reactions and enhanced consistency in melamine-formaldehyde resin synthesis, where impurities can alter reaction kinetics and compromise final product properties [1].

Purity specification Quality control Industrial procurement

Formaldehyde Emission Reduction: MF/MUF Resins vs. UF Resins in Wood Composite Panels

Products bonded with melamine-formaldehyde (MF) resins exhibit lower susceptibility to formaldehyde release than products bonded with urea-formaldehyde (UF) resins [1]. The emission of formaldehyde in melamine/urea/formaldehyde resin systems decreases proportionally as the melamine content is increased [2]. This phenomenon is attributed to the stronger bonding between triazine carbons in melamine compared to urea carbons, which reduces hydrolytic degradation and subsequent formaldehyde liberation under ambient and elevated humidity conditions [2].

Formaldehyde emission Indoor air quality Wood adhesives

Migration Profile: Melamine vs. Cyanuric Acid, Ammelide, and Ammeline from Food Contact Materials

Migration studies from melamine-based can coatings into food simulants reveal that melamine exhibits detectable migration levels up to 332 µg/kg, whereas the structural analogs cyanuric acid (<1 µg/kg), ammelide (<5 µg/kg), and ammeline (<5 µg/kg in 12 of 13 samples, one sample at 8 µg/kg) show markedly lower or undetectable migration [1][2]. This substantial 65–300× differential in migration behavior among structurally related triazines underscores that in-class compounds cannot be treated as functionally equivalent in regulatory and safety-critical applications involving food contact.

Food contact migration Triazine analogs Regulatory compliance

Melamine: Optimal Industrial and Research Application Scenarios Based on Quantified Differentiation Evidence


Flame Retardant Additive in Cellulose Acetate Bioplastics Requiring Low CO/Smoke Emission

Based on the direct evidence that melamine admixture distinctly reduces toxic CO formation and smoke production in cellulose acetate (CA) bioplastic formulations compared to pure CA [1], melamine is optimally specified as a flame retardant co-additive in CA-based consumer goods, automotive interior components, and electronics housings where compliance with smoke toxicity regulations is mandatory. The compound's 66% nitrogen content facilitates endothermic decomposition and release of inert nitrogen gases that dilute oxygen and combustible gases in the flame zone, providing gas-phase flame retardant action without generating halogenated byproducts [2].

Moisture-Resistant Wood Adhesives for Protected Exterior and High-Humidity Applications

Leveraging the established moisture resistance superiority of melamine-formaldehyde (MF) and melamine-urea-formaldehyde (MUF) resins over urea-formaldehyde (UF) resins [1], melamine is optimally specified for scarf jointing of plywood, end jointing of structural lumber, and manufacturing of wood composite panels intended for protected exterior exposure or high-humidity interior environments (e.g., kitchens, bathrooms, and tropical climates). Procurement specifications should consider melamine content up to 25% substitution of urea for achieving target moisture resistance profiles [2].

Low-Formaldehyde Wood Composite Panels for Regulated Interior Markets

Given the inverse correlation between melamine content and formaldehyde emission in cured MUF resin systems [1], melamine-containing resin formulations are optimally specified for manufacturing particleboard, medium-density fiberboard (MDF), and plywood destined for markets with stringent formaldehyde emission regulations, including CARB Phase 2 (California Air Resources Board) and European E0/E1 standards. The stronger bonding between triazine carbons in melamine relative to urea carbons reduces hydrolytic degradation and subsequent formaldehyde liberation under service conditions [2].

Intermediate-Temperature Polymer Processing Requiring Baseline Thermal Stability

Based on melamine's thermal decomposition onset of approximately 250°C [1], the compound is optimally specified as a flame retardant additive in polymer systems processed below this temperature threshold, including flexible polyurethane foams, ethylene vinyl acetate (EVA) copolymers, and certain polyolefin formulations. For applications requiring higher processing temperatures (e.g., injection molding of engineering thermoplastics at >300°C), melamine derivatives with elevated thermal stability—specifically melamine cyanurate (310°C) or melamine polyphosphate (360°C)—should be specified instead to prevent premature decomposition and loss of flame retardant efficacy [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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